3-Bromo-7-methoxy-5-methyl-6-(propan-2-yl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
3-Bromo-7-methoxy-5-methyl-6-(propan-2-yl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyrimidine ring, with various substituents such as bromine, methoxy, methyl, and isopropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-7-methoxy-5-methyl-6-(propan-2-yl)pyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 3-amino-5-bromo-1H-pyrazole with 2,4-dimethoxy-6-methylpyrimidine under acidic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the desired pyrazolo[1,5-a]pyrimidine scaffold .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield. The choice of solvents, temperature, and pressure conditions are also optimized to ensure the scalability and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-7-methoxy-5-methyl-6-(propan-2-yl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The methoxy and methyl groups can be oxidized to form corresponding alcohols or carboxylic acids. Reduction reactions can also be performed to modify the substituents.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. Typical conditions involve refluxing in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the existing substituents to form alcohols, acids, or reduced analogs .
Scientific Research Applications
3-Bromo-7-methoxy-5-methyl-6-(propan-2-yl)pyrazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a kinase inhibitor, particularly targeting cyclin-dependent kinases (CDKs) involved in cancer cell proliferation.
Material Science: Due to its photophysical properties, this compound is explored for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Biological Research: The compound is used as a tool in biochemical assays to study enzyme kinetics and inhibition.
Mechanism of Action
The mechanism of action of 3-Bromo-7-methoxy-5-methyl-6-(propan-2-yl)pyrazolo[1,5-a]pyrimidine involves its interaction with molecular targets such as CDKs. The compound binds to the ATP-binding site of the kinase, preventing the phosphorylation of target proteins required for cell cycle progression. This inhibition leads to cell cycle arrest and apoptosis in cancer cells. The molecular pathways involved include the disruption of CDK/cyclin complexes and the activation of apoptotic signaling cascades .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another member of the pyrazolo[1,5-a]pyrimidine family, known for its kinase inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A structurally related compound with similar biological activities but different selectivity profiles.
Uniqueness
3-Bromo-7-methoxy-5-methyl-6-(propan-2-yl)pyrazolo[1,5-a]pyrimidine is unique due to its specific substituents, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom allows for versatile substitution reactions, while the methoxy and isopropyl groups enhance its binding affinity and selectivity for target enzymes. These features make it a valuable compound for both synthetic chemistry and biomedical research .
Properties
Molecular Formula |
C11H14BrN3O |
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Molecular Weight |
284.15 g/mol |
IUPAC Name |
3-bromo-7-methoxy-5-methyl-6-propan-2-ylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C11H14BrN3O/c1-6(2)9-7(3)14-10-8(12)5-13-15(10)11(9)16-4/h5-6H,1-4H3 |
InChI Key |
ZMANKQAACQTKEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1C(C)C)OC)Br |
Origin of Product |
United States |
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